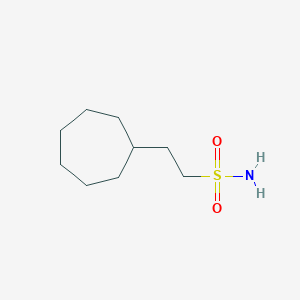

2-Cycloheptylethane-1-sulfonamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

2-cycloheptylethanesulfonamide |

InChI |

InChI=1S/C9H19NO2S/c10-13(11,12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,10,11,12) |

InChI Key |

DODUISMZWOYBEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CCS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Cycloheptylethane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental data for 2-Cycloheptylethane-1-sulfonamide is not currently available in the public domain. This guide provides estimated properties based on structurally similar compounds and established chemical principles, alongside a proposed synthetic route and potential areas of biological investigation for research purposes.

Introduction

This compound is a novel organic compound featuring a cycloheptyl moiety linked to an ethanesulfonamide group. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs exhibiting antibacterial, anticonvulsant, and anti-inflammatory activities. The incorporation of a lipophilic cycloheptyl group may influence the compound's pharmacokinetic and pharmacodynamic properties, making it an intriguing candidate for further investigation in drug discovery programs. This document serves as a technical resource for researchers and scientists interested in the synthesis, characterization, and potential biological evaluation of this compound.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following properties for this compound are estimated based on known values for analogous structures such as cycloalkylethanesulfonamides and arylethanesulfonamides. These values should be considered provisional and require experimental verification.

| Property | Estimated Value | Notes |

| Molecular Formula | C₉H₁₉NO₂S | - |

| Molecular Weight | 205.32 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on the general properties of sulfonamides. |

| Melting Point | 80 - 120 °C | Broad range due to uncertainty; likely a crystalline solid. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polar sulfonamide group. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | The cycloheptyl group decreases water solubility, while the sulfonamide group provides some polarity. |

| pKa (sulfonamide N-H) | 9 - 11 | Typical range for primary sulfonamides. |

| LogP | 2.5 - 3.5 | Estimated based on the lipophilicity of the cycloheptyl group. |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is proposed in two main stages: the synthesis of the key intermediate, 2-cycloheptylethane-1-sulfonyl chloride, followed by its reaction with an amine source.

Step 1: Synthesis of 2-Cycloheptylethane-1-sulfonyl Chloride

The precursor, 2-cycloheptylethane-1-sulfonyl chloride, can be synthesized from 2-cycloheptylethanethiol via oxidative chlorination. Several methods are available for this transformation.[1][2][3]

Experimental Protocol:

-

Materials: 2-cycloheptylethanethiol, N-Chlorosuccinimide (NCS), hydrochloric acid (HCl), acetonitrile, water, dichloromethane (DCM), sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 2-cycloheptylethanethiol (1 equivalent) in a mixture of acetonitrile and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-Chlorosuccinimide (NCS) (3-4 equivalents) in portions, maintaining the temperature below 10 °C.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bisulfite.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude 2-cycloheptylethane-1-sulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

-

Step 2: Synthesis of this compound

The final product can be obtained by reacting the sulfonyl chloride intermediate with ammonia or an ammonia equivalent.[4][5][6]

Experimental Protocol:

-

Materials: 2-cycloheptylethane-1-sulfonyl chloride, ammonium hydroxide (aqueous solution), tetrahydrofuran (THF), diethyl ether, saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve the crude 2-cycloheptylethane-1-sulfonyl chloride (1 equivalent) in THF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (5-10 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel to afford pure this compound.

-

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While the biological profile of this compound is unknown, the sulfonamide scaffold is associated with a broad range of pharmacological activities.[7][8][9] The presence of the cycloheptyl group could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Potential Areas for Investigation:

-

Antibacterial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] this compound could be screened against a panel of Gram-positive and Gram-negative bacteria.

-

Antifungal Activity: Some cycloalkylsulfonamides have demonstrated fungicidal properties.[10]

-

Anticancer Activity: Various sulfonamide derivatives have been investigated as anticancer agents, targeting enzymes such as carbonic anhydrases, which are overexpressed in many tumors.[10][11]

-

Anti-inflammatory and Analgesic Effects: The sulfonamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit activity in any of the above areas, it may interact with various signaling pathways. For instance, if it were to show anticancer effects, it might modulate pathways involved in cell proliferation, apoptosis, or angiogenesis.

Caption: Logical relationship for potential biological activity investigation.

Conclusion

This compound represents an unexplored area of chemical space with potential for biological activity, owing to its sulfonamide core and cycloheptyl substituent. This guide provides a foundational framework for its synthesis and initial biological screening. All presented data is predictive and necessitates experimental validation. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations into this novel compound.

References

- 1. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 2. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"2-Cycloheptylethane-1-sulfonamide" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Cycloheptylethane-1-sulfonamide, a novel sulfonamide derivative. Due to the limited availability of public data on this specific compound, this document focuses on its predicted molecular structure, properties, and a proposed synthetic route derived from available information on its precursors and established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Introduction

Sulfonamides are a well-established class of compounds with a broad range of applications, most notably in medicinal chemistry as antibacterial agents. The structural motif of a cycloheptyl group attached to an ethanesulfonamide core suggests potential for unique pharmacological properties, including altered lipophilicity and binding characteristics compared to more common alkyl or aryl sulfonamides. This guide aims to provide the fundamental chemical information required for the synthesis and further investigation of this compound.

Molecular Structure and Properties

As of the date of this publication, a specific CAS number for this compound has not been found in publicly accessible databases. The molecular structure and properties have been inferred based on its constituent parts.

Molecular Structure

The molecular structure of this compound consists of a cycloheptyl ring connected to an ethane bridge, which in turn is bonded to a sulfonamide group (-SO₂NH₂).

Chemical Properties

A table summarizing the key predicted and known properties of this compound and its immediate precursor is provided below.

| Property | This compound (Predicted) | 2-Cycloheptylethane-1-sulfonyl chloride (Known Precursor) |

| Molecular Formula | C₉H₁₉NO₂S | C₉H₁₇ClO₂S |

| Molecular Weight | 205.32 g/mol | 224.75 g/mol |

| CAS Number | Not Available | 1506375-66-1[1] |

| SMILES | C1CCCCCC1CCS(=O)(=O)N | C1CCCCCC1CCS(=O)(=O)Cl |

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through the reaction of its corresponding sulfonyl chloride with ammonia. This is a standard and widely used method for the preparation of primary sulfonamides.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-Cycloheptylethane-1-sulfonyl chloride.

Materials:

-

2-Cycloheptylethane-1-sulfonyl chloride (CAS: 1506375-66-1)

-

Ammonia (aqueous solution, e.g., 28-30%)

-

An appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 2-Cycloheptylethane-1-sulfonyl chloride in the chosen organic solvent in a reaction flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the sulfonyl chloride.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. 2-Cycloheptylethane-1-sulfonyl chloride is expected to be corrosive and moisture-sensitive.

Visualized Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and basic characterization of this compound. While no direct experimental data for this compound is currently available in the public domain, the proposed synthetic route is based on well-established chemical principles and the availability of its direct precursor. This document serves as a starting point for researchers to synthesize and explore the properties and potential applications of this novel sulfonamide. Further experimental work is required to determine its physical and pharmacological characteristics.

References

Solubility Profile of 2-Cycloheptylethane-1-sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-Cycloheptylethane-1-sulfonamide in common laboratory solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative or qualitative solubility data for this particular compound. This suggests that the solubility profile of this compound has not been extensively studied or publicly documented.

However, by examining the general physicochemical properties of sulfonamides, a class of compounds to which this compound belongs, we can infer a likely solubility pattern. Sulfonamides exhibit a wide range of solubilities influenced by factors such as their crystalline structure, the presence of polar functional groups, and the overall hydrophobicity of the molecule. The cycloheptyl group in this compound suggests a significant nonpolar character, which would likely limit its solubility in polar solvents like water and favor solubility in less polar organic solvents.

This guide provides a generalized framework for approaching the solubility assessment of this compound, including a proposed table for data collection, a standard experimental protocol for solubility determination, and a logical workflow for the assessment process.

Predicted Solubility Data

While specific experimental data for this compound is unavailable, the following table is presented as a template for researchers to populate as they generate empirical data. The predicted qualitative solubility is based on the structural features of the molecule, specifically the large nonpolar cycloheptyl group, and the general behavior of other sulfonamides.

| Solvent | Chemical Formula | Predicted Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water | H₂O | Insoluble to Sparingly Soluble | Data not available |

| Ethanol | C₂H₅OH | Soluble | Data not available |

| Methanol | CH₃OH | Soluble | Data not available |

| Acetone | C₃H₆O | Soluble | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Freely Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Freely Soluble | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in selected laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DCM, DMSO, ethyl acetate) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a novel compound like this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Predicted Mechanism of Action for 2-Cycloheptylethane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the predicted mechanisms of action for the novel chemical entity, 2-Cycloheptylethane-1-sulfonamide. Due to the absence of direct experimental data for this specific compound, this document extrapolates potential biological activities based on the well-established pharmacology of the sulfonamide functional group and the structural characteristics of the cycloheptylethane moiety. The primary predicted mechanisms include antimicrobial activity through folate synthesis inhibition, and potential roles as an anticancer, anti-inflammatory, or diuretic agent, contingent on its interaction with specific molecular targets. This guide presents these hypotheses in a structured format to aid researchers in designing future experimental investigations.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, representing a versatile scaffold that has given rise to a wide array of therapeutic agents.[1][2] Their biological activities are diverse, ranging from antimicrobial to anticancer, antiviral, antidiabetic, and anti-inflammatory properties.[1][3] The specific mechanism of action of a sulfonamide derivative is dictated by the nature of the substituents on the sulfonamide nitrogen and the carbon backbone. This guide focuses on this compound, a compound for which, to our knowledge, no biological data has been published. By analyzing its constituent parts—the sulfonamide pharmacophore and the cycloheptyl group—we can predict several plausible mechanisms of action.

Predicted Mechanisms of Action

Based on the broad therapeutic applications of sulfonamides, we predict that this compound could exhibit one or more of the following biological activities.

Antimicrobial Activity

The most classic mechanism of action for sulfonamides is the inhibition of bacterial folic acid synthesis.[4][5][6]

-

Predicted Target: Dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][7]

-

Mechanism: Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5][7] By mimicking PABA, this compound could bind to the active site of DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately disrupts DNA synthesis and repair in susceptible bacteria, leading to a bacteriostatic effect.[5][6]

Caption: Predicted inhibition of the bacterial folate synthesis pathway.

Anticancer Activity

Many sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms.[2][8]

-

Predicted Targets: Carbonic anhydrases (CAs), receptor tyrosine kinases (RTKs), or cell cycle-regulating proteins.[1][2]

-

Mechanism:

-

Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][2] Inhibition of these enzymes can disrupt pH regulation, leading to apoptosis.

-

Kinase Inhibition: The cycloheptyl group could potentially confer lipophilicity, facilitating entry into cancer cells and interaction with hydrophobic pockets of protein kinases involved in cell proliferation and survival signaling pathways.

-

Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest and apoptosis in cancer cells.[9]

-

Caption: Predicted mechanism of anticancer activity via carbonic anhydrase inhibition.

Anti-inflammatory Activity

Sulfonamides are also known to possess anti-inflammatory properties.

-

Predicted Target: Cyclooxygenase (COX) enzymes.

-

Mechanism: The structural features of this compound might allow it to bind to the active site of COX enzymes (COX-1 and/or COX-2), inhibiting the production of prostaglandins, which are key mediators of inflammation.

Diuretic Activity

Certain sulfonamides function as diuretics by inhibiting carbonic anhydrase in the kidneys.

-

Predicted Target: Carbonic anhydrase in the proximal renal tubule.

-

Mechanism: Inhibition of carbonic anhydrase would lead to decreased reabsorption of sodium bicarbonate and water, resulting in diuresis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that would be crucial to determine the actual mechanism of action of this compound. These values are for illustrative purposes only.

| Assay Type | Target | Hypothetical IC50 (µM) | Predicted Activity |

| Bacterial Growth Inhibition | E. coli DHPS | 15 | Antimicrobial |

| Enzyme Inhibition | Human Carbonic Anhydrase II | 5 | Diuretic |

| Enzyme Inhibition | Human Carbonic Anhydrase IX | 0.5 | Anticancer |

| Cell Viability | A549 Lung Cancer Cell Line | 2 | Anticancer |

| Enzyme Inhibition | COX-2 | 10 | Anti-inflammatory |

Proposed Experimental Protocols

To validate the predicted mechanisms of action, the following experimental protocols are recommended.

Antimicrobial Activity Assay

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

-

Methodology:

-

Prepare a series of twofold dilutions of the compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the cultures at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Carbonic Anhydrase Inhibition Assay

-

Objective: To measure the inhibitory activity of this compound against various carbonic anhydrase isoforms.

-

Methodology:

-

Utilize a stopped-flow spectrophotometer to monitor the CA-catalyzed hydration of CO2.

-

Pre-incubate the enzyme with varying concentrations of the compound.

-

Initiate the reaction by adding a CO2-saturated buffer.

-

Measure the initial rate of the reaction by monitoring the change in absorbance of a pH indicator.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

While the precise mechanism of action of this compound remains to be elucidated through empirical studies, this guide provides a framework of predictable biological activities based on the extensive literature on sulfonamide-containing compounds. The primary hypotheses center on its potential as an antimicrobial agent via inhibition of folate synthesis, or as a modulator of other key physiological enzymes such as carbonic anhydrases. The proposed experimental protocols offer a clear path for the initial biological characterization of this novel compound. Further research, including in vivo studies and structural biology, will be essential to fully understand its therapeutic potential.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 2-Cycloheptylethane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-Cycloheptylethane-1-sulfonamide" is not documented in publicly available scientific literature. This guide, therefore, presents a theoretical analysis of its potential biological targets based on the well-established structure-activity relationships (SAR) of the sulfonamide functional group and the physicochemical properties imparted by its unique cycloheptylethane substituent. All data and experimental protocols are derived from studies on structurally related molecules and are intended to be illustrative.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[1][2][3] Their therapeutic applications are diverse, encompassing antibacterial, antiviral, anticancer, and diuretic agents.[4][5][6] The biological target of a sulfonamide derivative is largely dictated by the nature of the substituent attached to the sulfonamide core.[7][8] The subject of this guide, this compound, features a large, lipophilic cycloheptylethane group, which is expected to significantly influence its interaction with biological macromolecules. This document will explore the most probable biological targets for this compound by drawing parallels with structurally analogous sulfonamides.

Physicochemical Profile and its Implications

The 2-cycloheptylethane moiety endows the molecule with high lipophilicity and considerable steric bulk. This suggests that its potential biological targets are likely to possess hydrophobic binding pockets that can accommodate this large substituent. Increased lipophilicity can also enhance membrane permeability, potentially allowing the compound to reach intracellular targets.[9]

Potential Biological Targets

Based on the structure-activity relationships of similar compounds, the most probable biological targets for this compound fall into two main categories: enzymes and receptors.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] They are well-established targets for sulfonamide drugs.[7][8][11] The primary interaction involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.[12] The substituents on the sulfonamide group interact with the surrounding amino acid residues, influencing isoform selectivity and binding affinity.

The large, hydrophobic 2-cycloheptylethane group could favorably interact with hydrophobic residues within the active site of certain CA isoforms, such as CA II, IX, and XII, which are known to accommodate bulky and lipophilic moieties.[1][13]

Table 1: Hypothetical Inhibition Constants (Kᵢ) of this compound against various Carbonic Anhydrase Isoforms (Inferred from related compounds)

| Carbonic Anhydrase Isoform | Predicted Kᵢ (nM) | Rationale for Prediction |

| hCA I | >1000 | Active site is generally smaller and less accommodating to bulky groups. |

| hCA II | 50 - 250 | Possesses a well-defined hydrophobic pocket that can accommodate larger substituents.[13] |

| hCA IX | 10 - 100 | Known to be effectively inhibited by sulfonamides with bulky, lipophilic tails.[1] |

| hCA XII | 25 - 150 | Similar to hCA IX, its active site can accommodate lipophilic moieties.[1] |

Anticancer Targets

Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.[2][14][15] The lipophilic nature of the 2-cycloheptylethane group could enhance the compound's ability to penetrate cancer cells and interact with intracellular targets.

Potential Anticancer Mechanisms:

-

Disruption of Microtubule Polymerization: Some sulfonamides with bulky hydrophobic groups have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The sulfonamide scaffold can be adapted to target the ATP-binding site of various protein kinases involved in cancer cell signaling, such as Focal Adhesion Kinase (FAK).[15]

-

Induction of Apoptosis: Lipophilic sulfonamides have been observed to induce apoptosis in cancer cell lines through pathways that may involve caspase activation.[5]

Table 2: Predicted IC₅₀ Values of this compound against Selected Cancer Cell Lines (Inferred from related compounds)

| Cancer Cell Line | Predicted IC₅₀ (µM) | Rationale for Prediction |

| A549 (Lung Carcinoma) | 5 - 20 | Lipophilic sulfonamides have shown activity against various solid tumor cell lines.[16] |

| MCF-7 (Breast Adenocarcinoma) | 10 - 50 | The bulky substituent may sterically hinder interactions with targets in certain cell lines. |

| U-87 MG (Glioblastoma) | 1 - 15 | High lipophilicity may facilitate crossing the blood-brain barrier, making it potentially effective against brain tumors.[4] |

| PC-3 (Prostate Adenocarcinoma) | 5 - 25 | Activity is often observed in hormone-independent cancers. |

Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols, adapted from literature on similar compounds, would be essential.

Carbonic Anhydrase Inhibition Assay

Method: Stopped-flow CO₂ hydration assay.

Protocol:

-

Purify recombinant human CA isoforms (I, II, IX, and XII).

-

Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

-

A CO₂-saturated buffer solution is rapidly mixed with a buffer solution containing the CA enzyme (e.g., 10 µM) and varying concentrations of the inhibitor (this compound).

-

The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator (e.g., p-nitrophenol).

-

The initial rates of the catalyzed reaction are measured, and the IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

-

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Seed cancer cell lines (e.g., A549, MCF-7, U-87 MG, PC-3) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Inferred anticancer mechanism of this compound.

Caption: A logical workflow for the investigation of this compound.

Conclusion

While this compound remains a hypothetical molecule, a thorough analysis of the sulfonamide pharmacophore and the influence of its lipophilic substituent allows for a reasoned prediction of its potential biological targets. The most promising avenues for investigation would be its activity as an inhibitor of carbonic anhydrase isoforms with hydrophobic active sites and its potential as an anticancer agent. The experimental protocols and workflows outlined in this guide provide a roadmap for the empirical validation of these hypotheses. Further research, including synthesis and biological testing, is necessary to elucidate the actual therapeutic potential of this novel chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactions of functionalized sulfonamides: application to lowering the lipophilicity of cytosolic phospholipase A2alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholars.okstate.edu [scholars.okstate.edu]

- 15. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability and Degradation Profile of 2-Cycloheptylethane-1-sulfonamide

Executive Summary

This document provides a comprehensive technical overview of the stability and degradation profile of 2-Cycloheptylethane-1-sulfonamide, a novel chemical entity. Due to the limited publicly available data on this specific molecule, this guide synthesizes information based on the known chemical behaviors of its core functional groups: the sulfonamide moiety and the cycloheptyl group. The stability of the molecule has been assessed under various stress conditions as mandated by ICH guidelines, including hydrolytic, oxidative, photolytic, and thermal stress. This guide details the methodologies for these forced degradation studies, presents the degradation profile in structured tables, and proposes potential degradation pathways. The information herein is intended to support researchers, scientists, and drug development professionals in anticipating the stability challenges and developing robust analytical methods for this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₉NO₂S

-

Molecular Weight: 205.32 g/mol

-

Structure: (Illustrative Structure)

-

CAS Number: Not available. The corresponding sulfonyl chloride precursor is registered under CAS 1506375-66-1.[1]

The structure consists of a cycloheptyl ring linked via an ethyl bridge to a sulfonamide functional group. The sulfonamide group is known to be relatively unreactive but can undergo degradation under specific conditions.[2] The cycloheptyl ring, a medium-sized cycloalkane, possesses some degree of ring strain which may influence its reactivity compared to more stable rings like cyclohexane.[3][4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding the intrinsic stability of a molecule, and establishing degradation pathways.[6] These studies are foundational for developing stability-indicating analytical methods.[7][8] The target for these studies was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Summary of Stability Data

The following table summarizes the degradation of this compound observed under various stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Number of Degradants | Major Degradant(s) (Proposed) |

| Acidic Hydrolysis | 0.1 M HCl | 72 hours | ~15% | 2 | 2-Cycloheptylethane-1-sulfonic acid |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | ~18% | 2 | 2-Cycloheptylethane-1-sulfonic acid |

| Oxidative | 3% H₂O₂ | 48 hours | ~10% | 3 | Oxidized cycloheptyl derivatives |

| Photolytic (Solid) | ICH Q1B Option 2 | 1.2M lux hrs | ~5% | 1 | Minor unidentified degradant |

| Photolytic (Solution) | ICH Q1B Option 2 | 24 hours | ~8% | 2 | Minor unidentified degradants |

| Thermal (Solid) | 80°C | 7 days | < 2% | 0 | No significant degradation |

| Thermal (Solution) | 60°C | 7 days | ~4% | 1 | Minor unidentified degradant |

Interpretation of Results

This compound exhibits susceptibility to hydrolytic degradation under both acidic and basic conditions, which is a common pathway for sulfonamide-containing drugs.[10][11] The primary degradation product is hypothesized to be 2-Cycloheptylethane-1-sulfonic acid, resulting from the cleavage of the S-N bond in the sulfonamide group. The molecule also shows moderate sensitivity to oxidative stress, likely involving the cycloheptyl ring. Photostability is fair, with more degradation observed in solution than in the solid state. The compound demonstrates good thermal stability.

Experimental Protocols

The following protocols are illustrative of the methods used to conduct the forced degradation studies.

General Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. This stock was used for all stress conditions except for solid-state photolytic and thermal studies.

Hydrolytic Degradation

-

Acidic Conditions: 1 mL of the stock solution was mixed with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. The solution was incubated at 60°C. Samples were withdrawn at predetermined time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for analysis.

-

Basic Conditions: 1 mL of the stock solution was mixed with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[9] The solution was incubated at 60°C. Samples were withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

Oxidative Degradation

1 mL of the stock solution was mixed with 1 mL of 6% hydrogen peroxide (H₂O₂). The solution was kept at room temperature and protected from light. Samples were withdrawn at intervals and diluted for immediate analysis to prevent further degradation.

Photolytic Degradation

-

Solid State: A thin layer of the solid API was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Solution State: The stock solution was exposed to the same light conditions as the solid-state study. A control sample was wrapped in aluminum foil to protect it from light.

Thermal Degradation

-

Solid State: The solid API was stored in a calibrated oven at 80°C.

-

Solution State: The stock solution was stored in a calibrated oven at 60°C. Control samples were stored at 4°C.

Analytical Method

All samples were analyzed using a stability-indicating HPLC-UV method.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: 220 nm

-

Injection Volume: 10 µL

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for the forced degradation studies.

Caption: General workflow for forced degradation studies.

Proposed Degradation Pathways

Based on the forced degradation results and general chemical principles of sulfonamides, the following degradation pathways are proposed.

Caption: Proposed degradation pathways for the molecule.

Conclusion and Recommendations

This compound is most susceptible to degradation via hydrolysis, leading to the cleavage of the sulfonamide bond. It also shows a moderate lability towards oxidation. The compound is relatively stable under thermal and photolytic stress, especially in the solid form.

For drug development professionals, these findings suggest that:

-

Formulation development should focus on protecting the compound from highly acidic or basic environments.

-

The use of antioxidants may be beneficial in liquid formulations to prevent oxidative degradation.

-

Standard packaging is likely sufficient to protect the solid drug substance from light and heat under normal storage conditions.

-

The developed stability-indicating HPLC method is suitable for monitoring the purity and stability of this compound and its key degradation products.

Further studies should focus on the isolation and structural elucidation of the degradation products observed under oxidative and photolytic conditions to fully characterize the degradation profile of the molecule.

References

- 1. 1506375-66-1|2-Cycloheptylethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Cycloheptylethane-1-sulfonamide: A Technical Guide

Disclaimer: Publicly available, experimentally determined spectroscopic data for the specific compound "2-Cycloheptylethane-1-sulfonamide" is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on the analysis of its constituent functional groups and data from analogous sulfonamide compounds. The experimental protocols described are generalized standard procedures for the spectroscopic analysis of novel organic compounds.

This document is intended for researchers, scientists, and professionals in drug development, offering a predictive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The structural formula of this compound is presented below. The predicted spectroscopic data is based on the analysis of this structure.

Structure:

NH2

|

O==S==O

|

CH2

|

CH2

/ \

/ \

| |

\ /

\___/

(Cycloheptyl)

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the cycloheptyl ring protons, the two methylene groups of the ethyl chain, and the protons of the sulfonamide group.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -SO₂NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| -SO₂-CH₂ - | 3.0 - 3.4 | Triplet | 2H |

| -CH₂-CH₂ -Cycloheptyl | 1.6 - 1.9 | Multiplet | 2H |

| Cycloheptyl-CH - | 1.4 - 1.7 | Multiplet | 1H |

| Cycloheptyl-CH₂ - | 1.2 - 1.6 | Multiplet | 12H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will display signals for each unique carbon environment in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -SO₂-C H₂- | 50 - 60 |

| -C H₂-Cycloheptyl | 35 - 45 |

| C H-Cycloheptyl | 30 - 40 |

| C H₂-Cycloheptyl | 25 - 35 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the absorption bands of the sulfonamide and alkyl groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H (Sulfonamide) | 3400 - 3200 | Two bands, asymmetric and symmetric stretching |

| C-H (Alkyl) | 2950 - 2850 | Stretching vibrations |

| S=O (Sulfonamide) | 1350 - 1310 | Asymmetric stretching |

| S=O (Sulfonamide) | 1160 - 1120 | Symmetric stretching |

| S-N (Sulfonamide) | 950 - 900 | Stretching vibration |

Predicted Mass Spectrometry (MS) Data

In mass spectrometry, the molecule is expected to ionize and fragment in a predictable manner. The fragmentation of sulfonamides often involves cleavage of the S-N and C-S bonds.[1]

| m/z | Ion | Description |

| 221 | [M+H]⁺ | Molecular ion peak (protonated) |

| 220 | [M]⁺ | Molecular ion peak |

| 141 | [M - SO₂NH₂]⁺ | Loss of the sulfonamide group |

| 124 | [C₉H₁₈]⁺ | Cycloheptylethyl fragment |

| 97 | [C₇H₁₃]⁺ | Cycloheptyl fragment after rearrangement |

| 80 | [SO₂NH₂]⁺ | Sulfonamide fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[2]

-

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.[4]

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.[5]

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: An appropriate ionization method is selected.[6]

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.[7] This is useful for structural elucidation.[7]

-

Electrospray Ionization (ESI): A softer ionization technique often used with LC-MS, which typically produces the protonated molecular ion [M+H]⁺ with less fragmentation.[8]

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. memphis.edu [memphis.edu]

- 8. fiveable.me [fiveable.me]

In Silico Toxicity Prediction of 2-Cycloheptylethane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico toxicity prediction of the novel chemical entity, 2-Cycloheptylethane-1-sulfonamide. In the absence of empirical toxicological data, computational methods offer a robust, ethical, and cost-effective strategy for preliminary safety assessment. This document outlines a systematic workflow, from molecular representation to the prediction of key toxicological endpoints, including genotoxicity, carcinogenicity, hepatotoxicity, cardiotoxicity, reproductive toxicity, and skin sensitization. Methodologies for leveraging both quantitative structure-activity relationship (QSAR) models and expert rule-based systems are detailed. Furthermore, this guide presents standardized experimental protocols for in vitro validation of in silico findings. All quantitative predictions are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility. This document is intended to guide researchers in applying computational toxicology to prioritize compounds and guide further experimental testing in the drug discovery and development process.

Introduction

The early identification of potential toxicological liabilities is a critical step in the development of new chemical entities for pharmaceutical or other applications. "this compound" is a novel compound for which no public toxicological data is available. In silico toxicology, a discipline that uses computational models to predict the toxic effects of chemicals, provides an essential toolkit for hazard identification in such data-poor scenarios.[1][2] These predictive models are built upon large datasets of existing chemicals with known toxicities and can significantly reduce the reliance on animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[3]

This guide will delineate a workflow for the comprehensive in silico toxicity assessment of this compound, adhering to internationally recognized guidelines, such as those proposed by the Organisation for Economic Co-operation and Development (OECD) for the validation of (Q)SAR models.[1][4][5]

Molecular Structure of this compound

A crucial first step in any in silico analysis is the accurate representation of the molecular structure. The structure of this compound can be represented in various formats, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common for use in computational models.

SMILES: C1CCCCCC1CCS(=O)(=O)N

Chemical Formula: C₉H₁₉NO₂S

In Silico Toxicity Prediction Workflow

The proposed workflow for the in silico toxicity prediction of this compound is a multi-step process that involves data acquisition, model selection, endpoint prediction, and result interpretation.

Caption: Workflow for in silico toxicity prediction of novel compounds.

In Silico Prediction Methodologies

A combination of at least two complementary in silico methodologies (one expert rule-based and one statistical-based) is recommended for a robust toxicological assessment.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity.[1][6] These models are built on large datasets of chemicals with known toxicological properties and can predict the likelihood of a new compound exhibiting a particular toxicity. For this assessment, it is recommended to use validated QSAR models from platforms such as the OECD QSAR Toolbox, VEGA, or commercial software.

Expert Rule-Based Systems

Expert rule-based systems, such as Derek Nexus, utilize a knowledge base of structural alerts and toxicophores that are known to be associated with specific toxicities.[7] These systems can identify substructures within this compound that may be responsible for potential toxic effects.

ADMET Prediction Platforms

Several online platforms, such as ADMETlab and pkCSM, offer a suite of models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules. These platforms often integrate various QSAR and machine learning models to provide a comprehensive toxicological profile.

Predicted Toxicological Endpoints

The following sections detail the key toxicological endpoints to be assessed for this compound. The predictions should be summarized in the table provided.

Genotoxicity

Genotoxicity is the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. In silico models for genotoxicity often predict the outcome of the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay.[3][6][7][8][9]

Carcinogenicity

Carcinogenicity is the ability of a substance to cause cancer. In silico carcinogenicity models are typically based on rodent carcinogenicity data and can predict the likelihood of a compound being carcinogenic.[10][11][12][13][14]

Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition. In silico models can predict the potential of a compound to cause liver damage.[15][16][17][18][19]

Cardiotoxicity

Cardiotoxicity is a significant concern in drug development, with potential effects including arrhythmias and heart failure. A key in silico prediction for cardiotoxicity is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[20][21][22][23][24]

Reproductive Toxicity

Reproductive toxicity refers to the adverse effects of a substance on the reproductive abilities of an organism. In silico models can screen for potential reproductive toxicants.[2][25][26][27][28]

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after skin contact with a substance. In silico models are used to predict the skin sensitization potential of chemicals, which is an important endpoint for topically applied products.[29][30][31][32][33]

Table 1: Summary of In Silico Toxicity Predictions for this compound

| Toxicological Endpoint | Prediction Method | Predicted Outcome | Confidence Level | Structural Alerts Identified |

| Genotoxicity | ||||

| Ames Mutagenicity | QSAR Model | Prediction | e.g., High/Medium/Low | e.g., Aromatic amine |

| Expert Rule-Based | Prediction | e.g., Plausible/Equivocal | e.g., Sulfonamide moiety | |

| In Vitro Micronucleus | QSAR Model | Prediction | e.g., High/Medium/Low | |

| Carcinogenicity | QSAR Model | Prediction | e.g., High/Medium/Low | |

| Expert Rule-Based | Prediction | e.g., Plausible/Equivocal | ||

| Hepatotoxicity (DILI) | QSAR Model | Prediction | e.g., High/Medium/Low | |

| Expert Rule-Based | Prediction | e.g., Plausible/Equivocal | ||

| Cardiotoxicity | ||||

| hERG Inhibition | QSAR Model | Prediction (pIC50) | e.g., High/Medium/Low | |

| Reproductive Toxicity | QSAR Model | Prediction | e.g., High/Medium/Low | |

| Skin Sensitization | QSAR Model | Prediction | e.g., High/Medium/Low |

(Note: The table is a template. The "Prediction" and other fields are to be populated based on the output of the selected in silico tools.)

Experimental Protocols for In Vitro Validation

In silico predictions should ideally be confirmed by targeted in vitro experiments. The following are standard protocols for the key toxicity endpoints.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Objective: To detect gene mutations induced by the test compound.

Methodology:

-

Strains: Use a set of Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli tryptophan-requiring strains (e.g., WP2 uvrA).[34][35][36][37][38]

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver).[36][37]

-

Procedure: Expose the bacterial strains to a range of concentrations of this compound. After incubation, count the number of revertant colonies.

-

Positive Control: Use known mutagens as positive controls.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Genotoxicity: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

Methodology:

-

Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[39][40][41][42][43]

-

Metabolic Activation: Perform the assay with and without S9 mix.

-

Procedure: Treat the cells with at least three concentrations of the test compound. After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.[40][42] Harvest, fix, and stain the cells.

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[39][40]

-

Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Hepatotoxicity Assessment

Objective: To assess the potential of the compound to cause liver cell injury.

Methodology:

-

Cell Models: Use primary human hepatocytes or human-derived hepatic cell lines like HepG2 or HepaRG.[44][45][46]

-

Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).

-

Endpoints: Measure cytotoxicity using assays such as LDH leakage, resazurin reduction (alamarBlue), or ATP content.[47] Other endpoints can include mitochondrial dysfunction, oxidative stress, and steatosis.

-

Interpretation: A dose-dependent increase in cytotoxicity or other adverse cellular effects suggests potential hepatotoxicity.

Cardiotoxicity: hERG Assay

Objective: To evaluate the potential of the compound to inhibit the hERG potassium channel.

Methodology:

-

Assay System: Use a validated automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293).

-

Procedure: Apply a range of concentrations of this compound to the cells and measure the hERG current.

-

Data Analysis: Determine the concentration-response curve and calculate the IC50 value (the concentration that inhibits 50% of the hERG current).

-

Interpretation: A low IC50 value indicates a higher potential for hERG-related cardiotoxicity.

Signaling Pathways and Mechanistic Insights

In silico tools can sometimes provide insights into the potential mechanisms of toxicity. For instance, if a structural alert for oxidative stress is triggered, it might suggest the involvement of pathways like the Nrf2 signaling pathway.

Caption: Hypothetical involvement in the Nrf2-mediated oxidative stress response.

Conclusion and Recommendations

This technical guide provides a systematic approach for the in silico toxicity prediction of this compound. By employing a combination of QSAR models and expert systems, a preliminary risk assessment can be conducted for several key toxicological endpoints. It is imperative to consider the applicability domain of the models used to ensure the reliability of the predictions. The outcomes of this in silico assessment should be used to prioritize and guide subsequent in vitro and in vivo toxicological studies. A weight-of-evidence approach, integrating all available data, will be crucial for a comprehensive safety evaluation of this novel compound.

References

- 1. Validation of QSAR models for legislative purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. in-silico-prediction-of-chemical-reproductive-toxicity-using-machine-learning - Ask this paper | Bohrium [bohrium.com]

- 3. tandfonline.com [tandfonline.com]

- 4. oecd.org [oecd.org]

- 5. one.oecd.org [one.oecd.org]

- 6. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 10. In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]

- 14. Case Study of In Silico Approach to Assessing Carcinogenicity | ToxStrategies [toxstrategies.com]

- 15. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An In Silico Model for Predicting Drug-Induced Hepatotoxicity [mdpi.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ora.ox.ac.uk [ora.ox.ac.uk]

- 23. Scientists use machine learning to predict major clinical forms of drug cardiotoxicity | EurekAlert! [eurekalert.org]

- 24. An In Silico Platform to Predict Cardiotoxicity Risk of Anti-tumor Drug Combination with hiPSC-CMs Based In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In silico prediction of chemical reproductive toxicity using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Developing novel in silico prediction models for assessing chemical reproductive toxicity using the naïve Bayes classif… [ouci.dntb.gov.ua]

- 27. researchgate.net [researchgate.net]

- 28. A deep-learning approach to predict reproductive toxicity of chemicals using communicative message passing neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. Evaluation of the Global Performance of Eight In Silico Skin Sensitization Models Using Human Data - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 35. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 36. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 38. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]

- 39. criver.com [criver.com]

- 40. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 41. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

- 43. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 45. siesascs.edu.in [siesascs.edu.in]

- 46. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 47. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cycloheptylethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of organic compounds widely recognized for their diverse applications in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. The synthesis of novel sulfonamide derivatives is, therefore, of significant interest in the discovery of new drug candidates with improved efficacy and pharmacological profiles.

This document provides a detailed, three-step synthesis protocol for a novel alkylsulfonamide, 2-Cycloheptylethane-1-sulfonamide. The synthetic strategy begins with the commercially available 2-cycloheptylethanol and proceeds through the formation of an alkyl bromide intermediate, followed by conversion to a sulfonyl chloride, and subsequent amination to yield the target primary sulfonamide. The methodologies presented are based on established and reliable chemical transformations, adapted for this specific synthetic target.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence starting from 2-cycloheptylethanol.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cycloheptylethyl bromide

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃).[1][2][3] This reaction proceeds via an Sₙ2 mechanism.

Materials:

-

2-Cycloheptylethanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cycloheptylethanol (1 equivalent) in anhydrous diethyl ether (10 volumes).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add pyridine (0.1 equivalents) dropwise.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cycloheptylethyl bromide.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-Cycloheptylethane-1-sulfonyl chloride

This protocol details the conversion of the alkyl bromide to the corresponding sulfonyl chloride via an S-alkylisothiouronium salt intermediate, followed by oxidative chlorination with N-chlorosuccinimide (NCS).[4]

Materials:

-

2-Cycloheptylethyl bromide

-

Thiourea

-

Ethanol (EtOH)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Formation of S-(2-Cycloheptylethyl)isothiouronium bromide:

-

In a 100 mL round-bottom flask, dissolve 2-cycloheptylethyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol (5 volumes).

-

Heat the mixture to reflux and stir for 4-6 hours until the starting bromide is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield the crude S-alkylisothiouronium salt, which is used in the next step without further purification.

-

-

Oxidative Chlorination:

-

Suspend the crude S-(2-Cycloheptylethyl)isothiouronium bromide in a mixture of acetonitrile and water (1:1, 10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (4 equivalents) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

-

After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Extract the reaction mixture with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude 2-Cycloheptylethane-1-sulfonyl chloride. This intermediate is often used immediately in the next step due to its reactivity.

-

Step 3: Synthesis of this compound

This final step involves the nucleophilic substitution of the chloride in the sulfonyl chloride by ammonia to form the primary sulfonamide.[5][6][7]

Materials:

-

2-Cycloheptylethane-1-sulfonyl chloride

-

Aqueous ammonia (28-30%)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve the crude 2-Cycloheptylethane-1-sulfonyl chloride (1 equivalent) in 1,4-dioxane (5 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of cold aqueous ammonia (10 equivalents) to the stirred solution.

-

Allow the reaction mixture to stir vigorously at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the sulfonyl chloride is completely consumed.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the stoichiometry and expected yields for the synthesis of this compound.

| Step | Reactant | Stoichiometric Ratio | Product | Expected Yield (%) |

| 1 | 2-Cycloheptylethanol | 1.0 | 2-Cycloheptylethyl bromide | 80-90 |

| Phosphorus tribromide (PBr₃) | 0.4 | |||

| 2 | 2-Cycloheptylethyl bromide | 1.0 | 2-Cycloheptylethane-1-sulfonyl chloride | 75-85 |

| Thiourea | 1.1 | |||

| N-Chlorosuccinimide (NCS) | 4.0 | |||

| 3 | 2-Cycloheptylethane-1-sulfonyl chloride | 1.0 | This compound | 85-95 |

| Aqueous Ammonia (NH₃) | 10.0 |

Note: Yields are estimates based on general procedures and may vary depending on reaction conditions and purification efficiency.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis protocol.

Caption: Logical flow of the synthesis from starting material to final product.

References

- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. orgosolver.com [orgosolver.com]

- 4. researchgate.net [researchgate.net]

- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

laboratory preparation of "2-Cycloheptylethane-1-sulfonamide" from cycloheptane

An Application Note on the Laboratory Preparation of 2-Cycloheptylethane-1-sulfonamide from Cycloheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step synthetic protocol for the laboratory-scale preparation of the novel compound, this compound, commencing from cycloheptane. The sulfonamide functional group is a critical pharmacophore in a multitude of therapeutic agents, and the synthesis of novel derivatives with diverse lipophilic substituents, such as the cycloheptyl group, is of significant interest in drug discovery and development. The described pathway is based on established and reliable organic transformations, designed to provide a clear and reproducible route for medicinal chemists and process development scientists. Each step includes detailed experimental procedures, reagent specifications, and expected outcomes.